molecular formula C3H4N2O4S B14194773 2-oxo-2,5-dihydro-1H-imidazole-5-sulfonic acid CAS No. 857807-72-8

2-oxo-2,5-dihydro-1H-imidazole-5-sulfonic acid

Cat. No.: B14194773
CAS No.: 857807-72-8
M. Wt: 164.14 g/mol
InChI Key: WPBJMHRNQZVTKM-UHFFFAOYSA-N
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Description

2-oxo-2,5-dihydro-1H-imidazole-5-sulfonic acid is a chemical compound characterized by its unique structure, which includes an imidazole ring with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2,5-dihydro-1H-imidazole-5-sulfonic acid typically involves the reaction of imidazole derivatives with sulfonating agents. One common method includes the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate or sulfinate derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-oxo-2,5-dihydro-1H-imidazole-5-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2,5-dihydro-1H-imidazole-5-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

  • 4,5-dihydro-1H-imidazole-2-sulfonic acid
  • 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylic acid

Comparison: 2-oxo-2,5-dihydro-1H-imidazole-5-sulfonic acid is unique due to the presence of both the oxo and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

857807-72-8

Molecular Formula

C3H4N2O4S

Molecular Weight

164.14 g/mol

IUPAC Name

2-oxo-1,5-dihydroimidazole-5-sulfonic acid

InChI

InChI=1S/C3H4N2O4S/c6-3-4-1-2(5-3)10(7,8)9/h1-2H,(H,5,6)(H,7,8,9)

InChI Key

WPBJMHRNQZVTKM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC1S(=O)(=O)O

Origin of Product

United States

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